4E,15Z-Bilirubin IXa

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

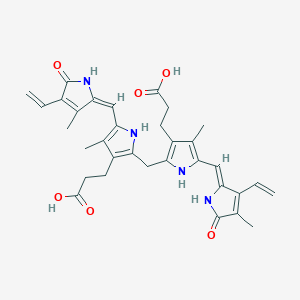

4E,15Z-bilirubin IXa is a linear tetrapyrrole, product of heme degradation. An isomer of bilirubin. It has a role as a metabolite. It is a member of biladienes and a dicarboxylic acid.

4E, 15Z-Bilirubin ixa belongs to the class of organic compounds known as bilirubins. These are organic compounds containing a dicarboxylic acyclic tetrapyrrole derivative. 4E, 15Z-Bilirubin ixa is considered to be a practically insoluble (in water) and relatively neutral molecule. 4E, 15Z-Bilirubin ixa has been primarily detected in blood. Within the cell, 4E, 15Z-bilirubin ixa is primarily located in the cytoplasm.

Wissenschaftliche Forschungsanwendungen

Phototherapy for Neonatal Jaundice

Mechanism and Efficacy

Phototherapy is a standard treatment for neonatal jaundice, primarily targeting the reduction of bilirubin levels in newborns. The isomer 4E,15Z-Bilirubin IXa is generated during this process and has been shown to be more soluble than its precursor forms, facilitating easier excretion from the body. Studies indicate that the quantum yield for the configurational isomerization reaction of bilirubin during phototherapy is significantly higher for this compound compared to other forms, making it an effective agent in lowering serum bilirubin levels in infants .

Case Study Data

A study involving premature infants treated with phototherapy demonstrated that up to 20% of total bilirubin could be converted to the 4E,15Z form during treatment. The half-life of this configurational isomer was found to be approximately 15 hours post-phototherapy, indicating a slower elimination rate compared to other bilirubin forms .

Binding Affinity and Structural Insights

Crystallographic Studies

Recent crystallographic analyses have revealed critical insights into how this compound binds to human serum albumin (HSA). The binding occurs within a specific pocket in the protein structure, which has implications for understanding bilirubin transport and metabolism in the body. The crystal structure shows that this compound interacts with HSA through various amino acid residues, forming stable complexes that influence its pharmacokinetics and therapeutic efficacy .

| Binding Characteristics | Details |

|---|---|

| Binding Site | Sub-domain IB of HSA |

| Key Interactions | Salt bridges with arginine residues R117 and R186 |

| Conformational Changes | Minor changes observed upon binding |

Metabolic Pathways and Excretion

Urinary Excretion Studies

Research has indicated that urinary excretion plays a vital role in eliminating bilirubin photoproducts, including this compound. In studies involving infants with conditions like Crigler-Najjar syndrome, it was found that a significant portion of excreted radioactivity after bilirubin injection was attributed to photoproducts like lumirubin rather than intact bilirubin or its configurational isomers . This highlights the importance of understanding metabolic pathways for effective treatment strategies.

Clinical Implications and Future Directions

The clinical applications of this compound extend beyond neonatal jaundice. Its role as a metabolite suggests potential therapeutic uses in other conditions characterized by elevated bilirubin levels. Ongoing research aims to explore its efficacy in adults and its interactions with various proteins involved in bilirubin metabolism.

Eigenschaften

CAS-Nummer |

69853-43-6 |

|---|---|

Molekularformel |

C33H36N4O6 |

Molekulargewicht |

584.7 g/mol |

IUPAC-Name |

3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b26-13+,27-14- |

InChI-Schlüssel |

BPYKTIZUTYGOLE-KDUUSRDASA-N |

SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C |

Isomerische SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/C=C/4\C(=C(C(=O)N4)C=C)C |

Kanonische SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.